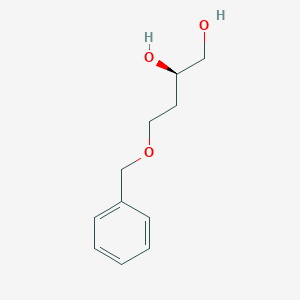

(R)-4-Benzyloxy-1,2-butanediol

描述

®-4-Benzyloxy-1,2-butanediol is an organic compound with the molecular formula C11H16O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Benzyloxy-1,2-butanediol typically involves the following steps:

Starting Material: The synthesis often begins with commercially available ®-1,2-butanediol.

Protection of Hydroxyl Groups: The hydroxyl groups of ®-1,2-butanediol are protected using benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ®-4-Benzyloxy-1,2-butanediol may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: ®-4-Benzyloxy-1,2-butanediol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different ethers or esters.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Various alcohols.

Substitution: Different ethers or esters depending on the nucleophile used.

Chemistry:

Synthesis of Complex Molecules: ®-4-Benzyloxy-1,2-butanediol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Enzyme Studies: The compound can be used to study enzyme-catalyzed reactions, particularly those involving chiral substrates.

Medicine:

Drug Development: It serves as a building block in the synthesis of potential drug candidates, especially those requiring chiral centers.

Industry:

Polymer Production: The compound can be used in the production of specialty polymers with specific properties.

作用机制

The mechanism of action of ®-4-Benzyloxy-1,2-butanediol largely depends on its application. In enzymatic reactions, it acts as a substrate that undergoes specific transformations catalyzed by enzymes. The molecular targets and pathways involved vary based on the specific enzyme and reaction conditions.

相似化合物的比较

(S)-4-Benzyloxy-1,2-butanediol: The enantiomer of ®-4-Benzyloxy-1,2-butanediol with similar chemical properties but different biological activities.

4-Benzyloxy-2-butanol: A related compound with a different substitution pattern on the butane backbone.

Uniqueness:

Chirality: The ®-enantiomer has specific applications in chiral synthesis and drug development that are distinct from its (S)-counterpart.

Reactivity: The presence of the benzyloxy group provides unique reactivity patterns that can be exploited in various chemical transformations.

生物活性

(R)-4-Benzyloxy-1,2-butanediol is a chiral compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, particularly the benzyloxy group, enable it to act as a versatile building block for the synthesis of complex organic molecules. This article explores the biological activity of this compound, focusing on its interactions with enzymes, potential pharmacological applications, and its role in drug development.

- Molecular Formula : C11H16O3

- Molecular Weight : 196.25 g/mol

- Physical State : Colorless to pale yellow liquid at room temperature

- Purity : Typically exceeds 97% in commercial offerings

The presence of hydroxyl groups in this compound allows for selective functionalization, making it suitable for various chemical transformations and applications in drug discovery.

Enzyme Interactions

This compound has been utilized in enzyme studies to investigate enzyme-catalyzed reactions involving chiral substrates. Its chirality is crucial as it may influence the selectivity and efficacy of enzymatic reactions. The compound serves as a substrate that undergoes specific transformations catalyzed by enzymes, which can lead to the formation of biologically active compounds.

Table 1: Summary of Enzyme Studies Involving this compound

Pharmacological Potential

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit pharmacological properties. The compound's chirality suggests potential interactions with biological targets such as receptors and enzymes, which could lead to varied biological effects. For example, studies on related compounds indicate that they may serve as effective agonists or inhibitors in various biochemical pathways .

Case Study: PPARα Agonism

A notable study demonstrated that derivatives of this compound exhibited agonistic activity towards PPARα (Peroxisome Proliferator-Activated Receptor Alpha). This receptor plays a critical role in regulating lipid metabolism and inflammation. The study indicated that certain analogues showed improved potency and selectivity compared to initial hits, validating the potential of this compound derivatives in therapeutic applications .

Synthesis and Applications

This compound is synthesized through various methods that can be tailored to achieve desired yields and purity levels. Its utility extends beyond basic research; it acts as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

Table 2: Synthesis Methods for this compound

| Synthesis Method | Description |

|---|---|

| Method A | Utilizes chiral pool synthesis techniques to achieve high enantiomeric excess. |

| Method B | Employs catalytic asymmetric reactions for efficient production. |

| Method C | Involves functionalization of precursor compounds to introduce the benzyloxy group. |

属性

IUPAC Name |

(2R)-4-phenylmethoxybutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRPDIKPMQUOSL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448037 | |

| Record name | (R)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86990-91-2 | |

| Record name | (R)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。